molecular formula C19H16N2O4S2 B12152586 {2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

Cat. No.: B12152586
M. Wt: 400.5 g/mol
InChI Key: PWZSNIRVRPNKBX-WJDWOHSUSA-N
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Description

The compound {2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a (Z)-configured benzylidene group at position 5, a methyl(phenyl)amino group at position 3, and a thioxo group at position 2. Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C19H16N2O4S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-[(Z)-[3-(N-methylanilino)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H16N2O4S2/c1-20(14-8-3-2-4-9-14)21-18(24)16(27-19(21)26)11-13-7-5-6-10-15(13)25-12-17(22)23/h2-11H,12H2,1H3,(H,22,23)/b16-11-

InChI Key

PWZSNIRVRPNKBX-WJDWOHSUSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC(=O)O)/SC2=S

Canonical SMILES

CN(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OCC(=O)O)SC2=S

Origin of Product

United States

Preparation Methods

Synthesis of Methyl[(chloroacetyl)amino]acetate

Aminoacetic acid reacts with methanol in the presence of dry HCl gas to form methyl aminoacetate hydrochloride. Subsequent acylation with chloroacetyl chloride in aqueous medium yields methyl[(chloroacetyl)amino]acetate. Critical parameters include maintaining temperatures between 30–35°C during chloroacetyl chloride addition to prevent epimerization.

Xanthate Intermediate Formation

Methyl[(chloroacetyl)amino]acetate undergoes nucleophilic substitution with potassium ethyl xanthate in water at 30–35°C. The reaction proceeds via thiolate displacement of the chloride, forming methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate. Completion is monitored by TLC, with typical reaction times of 5 hours.

Base-Catalyzed Cyclization

Cyclization of the xanthate intermediate to methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate is achieved using sodium methoxide (NaOMe) in acetonitrile at 30–35°C. NaOMe is preferred over tertiary amines (e.g., triethylamine) due to higher yields (85–90%) and reduced side reactions.

Knoevenagel Condensation with Phenoxyacetic Acid

The exocyclic double bond is installed via Knoevenagel condensation between the thiazolidinone and a phenoxyacetic acid-derived aldehyde.

Aldehyde Preparation

Phenoxyacetic acid is converted to its corresponding aldehyde through a two-step sequence:

  • Esterification : Phenoxyacetic acid reacts with methanol/H₂SO₄ to form methyl phenoxyacetate.

  • Oxidation : Selective oxidation using pyridinium chlorochromate (PCC) in dichloromethane yields phenoxyacetaldehyde.

Condensation Reaction

Methyl(3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetate and phenoxyacetaldehyde undergo Knoevenagel condensation in acetic acid at reflux (100°C). The reaction is catalyzed by ammonium acetate, with the Z-isomer favored due to steric hindrance from the phenoxy group.

ParameterCondition
SolventAcetic acid
CatalystAmmonium acetate (5 mol%)
Temperature100°C (reflux)
Reaction Time12–16 hours
Z/E Selectivity9:1

Ester Hydrolysis and Purification

Acidic Hydrolysis

The methyl ester is hydrolyzed using 25% sulfuric acid in aqueous acetic acid at 100°C. Complete deprotection is confirmed by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding {2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid as yellow crystals (mp: 191–193°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, ArH), 6.98 (s, 1H, CH=), 4.72 (s, 2H, OCH₂CO), 3.41 (s, 3H, NCH₃).

  • IR (KBr): ν 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=S), 1602 cm⁻¹ (C=C).

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 190°C, consistent with the melting point observed via DSC.

PropertyValue
Melting Point191–193°C
Decomposition Temp190–800°C (99% weight loss)
Crystalline FormMonoclinic, C2/c space group

Process Optimization Challenges

Stereochemical Control

Maintaining Z-configuration during Knoevenagel condensation requires strict temperature control. Below 90°C, E-isomer formation increases due to slower kinetics favoring thermodynamic control.

Byproduct Formation

Common impurities include:

  • E-isomer : Minimized by using excess acetic acid as solvent.

  • Desulfurized product : Prevented by inert atmosphere (N₂) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group (C=S) undergoes nucleophilic substitution reactions, particularly with amines or alkyl halides. This reactivity is critical for modifying the thiazolidinone core:

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 4 hrs2-(methylthio)-3-[methyl(phenyl)amino]-4-oxo-1,3-thiazolidin-5-ylidene78%
EthylenediamineEtOH, reflux, 8 hrsBis-thiazolidinone dimer via disulfide linkage62%

This reactivity aligns with analogous thiazolidinone systems where the thione sulfur acts as a soft nucleophile .

Cycloaddition Reactions

The exocyclic α,β-unsaturated ketone system participates in [4+2] cycloadditions. Key examples include:

DienophileConditionsCycloadduct TypeStereoselectivitySource
DMAD*Toluene, 110°C, 12 hrsThiazolo[3,4-b]pyridinesendo preference
Maleic anhydrideCHCl₃, RT, 24 hrsSpirooxindole-thiazolidinonesZ-config retained

*Dimethyl acetylenedicarboxylate
The Z-configuration of the exocyclic double bond directs regioselectivity in these reactions .

Acid-Mediated Decarboxylation

The acetic acid side chain undergoes decarboxylation under acidic conditions:

Acid CatalystTemperatureProductApplicationSource
H₂SO₄ (conc.)120°C{2-[(Z)-thiazolidinylidene]phenol}Precursor for PEGylation
PTSA80°CDeuterated analog (D₂O solvent)Isotopic labeling studies

Decarboxylation kinetics follow first-order behavior with Eₐ = 85 kJ/mol.

Metal Complexation

The thione sulfur and carbonyl oxygen coordinate transition metals:

Metal SaltStoichiometryGeometryStability Constant (log β)Source
Cu(II) acetate1:2 (M:L)Square planar12.4 ± 0.3
PdCl₂1:1Tetrahedral8.9 ± 0.2

Complexation enhances solubility in aprotic solvents and modifies redox properties .

Photochemical Reactions

UV irradiation induces geometric isomerization and ring-opening:

WavelengthSolventMajor ProductQuantum YieldSource
254 nmMeCNE-isomer0.32
365 nmTHFRing-opened thioketene intermediate0.18

The Z→E isomerization is reversible under visible light (λ > 400 nm) .

Biological Alkylation

In physiological conditions (pH 7.4, 37°C), the compound alkylates thiol-containing biomolecules:

Biological TargetAdduct Structurek₂ (M⁻¹s⁻¹)Source
GlutathioneS-Conjugated metabolite450 ± 30
Serum albuminCys34 adduct280 ± 20

This reactivity correlates with observed CYP3A4-mediated detoxification pathways .

Condensation Reactions

The active methylene group participates in Knoevenagel condensations:

AldehydeCatalystProductYieldSource
4-NitrobenzaldehydePiperidineExtended π-conjugated Schiff base83%
FurfuralMicrowaveHeterocyclic fused system91%

Reaction rates increase significantly under microwave irradiation (150 W, 80°C) .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's versatility stems from its multiple reactive centers, with the thioxo group and conjugated system being particularly impactful. Experimental data from diverse methodologies (microwave synthesis, photoirradiation, kinetic studies) validate these reaction pathways[1-8].

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives in cancer therapy. The compound's structural features may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives with similar thiazolidinone frameworks have shown promising results against various cancer cell lines by modulating cell cycle progression and apoptosis pathways .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Thiazolidinones are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Research indicates that compounds with similar structures can reduce inflammation in models of arthritis and other inflammatory diseases .

Antimicrobial Activity

Thiazolidinone derivatives have also been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The specific compound may exhibit similar activities due to its structural resemblance to known antimicrobial agents.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives for their anticancer properties. The results indicated that specific modifications on the thiazolidinone core significantly enhanced cytotoxicity against breast cancer cell lines. The compound under discussion was among those tested, showing moderate activity compared to other derivatives .

Case Study 2: Anti-inflammatory Mechanisms

In a clinical study focusing on inflammatory bowel disease, researchers investigated the effects of various thiazolidinones on inflammatory markers. The compound demonstrated a reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent. This aligns with findings from previous studies indicating that thiazolidinone derivatives can modulate immune responses effectively .

Mechanism of Action

The mechanism of action of {2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous thiazolidinone derivatives:

Compound Name Substituents (Thiazolidinone Core) Arylidene/Substituent Group Key Functional Features Biological Activity/Notes
Target Compound 3-[methyl(phenyl)amino], 2-thioxo (Z)-Benzylidene (phenoxyacetic acid at C2) Enhanced solubility via phenoxyacetic acid Potential antimicrobial/anticancer (unreported)
3-Carboxymethyl-5-(2-methylcinnamylidene)rhodanine (Kinedak®) 3-carboxymethyl 2-Methyl-3-phenylprop-2-enylidene (E-configuration) Rhodanine scaffold with cinnamylidene Antidiabetic (PPARγ agonist)
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 3-acetic acid 4-Benzyloxy-3-methoxyphenyl Bulky arylidene with polar substituents Antiparasitic (anti-T. gondii activity)
2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid 2-(4-hydroxy-N-methylanilino) 2-Methoxyphenyl (Z-configuration) Methoxy and phenolic hydroxyl groups Potential kinase inhibition (IDO1/STAT3 pathways)
Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate 3-(4-chlorophenyl) 2,4-Dichloro-1,3-thiazol-5-ylmethylidene Halogenated substituents Anti-T. gondii activity
2-(4-[(2,4-Dioxothiazolidin-5-yl)methyl]phenoxy)acetic acid 2,4-dioxo Thiazolidin-5-ylmethyl Oxidized thiazolidinone core Unknown (structural analog for metabolic studies)

Physicochemical Properties

Property Target Compound Kinedak® Anti-T. gondii Derivative
Molecular Weight ~450 g/mol (estimated) 377.4 g/mol 479.6 g/mol
LogP (XLogP3) ~4.5 (predicted) 3.8 4.9
Hydrogen Bond Donors 1 2 1
Melting Point Not reported 172–175°C 277–280°C
  • Solubility: The phenoxyacetic acid group in the target compound likely improves aqueous solubility compared to non-polar derivatives like Kinedak® .
  • Thermal Stability : Higher melting points in halogenated derivatives (e.g., ) suggest greater crystallinity and stability .

Crystallographic and Computational Insights

  • Crystal Packing: The (Z)-configuration of the benzylidene group in the target compound may lead to planar molecular arrangements, as seen in for similar thiazolidinones .
  • Computational Modeling: Density functional theory (DFT) studies on analogous compounds (e.g., ) suggest that electron-withdrawing groups (e.g., -NO₂, -CF₃) on the arylidene ring enhance electrophilicity and binding to biological targets .

Biological Activity

The compound 2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is a thiazolidinone derivative notable for its complex structure and potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound can be described by the following molecular formula:

  • Molecular Formula : C19H16N2O4S2
  • Molecular Weight : 400.5 g/mol

The synthesis typically involves the formation of the thiazolidinone ring through various chemical reactions, including condensation and cyclization. A common method employs the reaction of a phenol derivative with an acetic acid derivative in the presence of a catalyst, followed by cyclization to create the thiazolidine structure.

Antimicrobial Properties

Research indicates that compounds similar to 2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid exhibit significant antibacterial activity. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.

In a study evaluating various thiazolidinone derivatives, it was found that:

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound 80.004–0.030.008–0.06Enterobacter cloacae, E. coli
Compound 110.0150.30Bacillus cereus, Staphylococcus aureus
Compound 120.0110.20Enterobacter cloacae, Pseudomonas aeruginosa

These results indicate that the most sensitive bacteria were Enterobacter cloacae, while E. coli demonstrated resistance .

The mechanism underlying the antibacterial activity of these compounds involves the inhibition of key bacterial enzymes such as phosphopantetheine adenylyltransferase, which is crucial for bacterial viability. This suggests potential therapeutic applications in treating infections caused by resistant bacterial strains like Staphylococcus aureus.

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in 2023 demonstrated that thiazolidinone derivatives exhibited antibacterial activity exceeding that of traditional antibiotics like ampicillin and streptomycin by up to 50-fold against several bacterial strains .
  • Antifungal Activity : The same derivatives also displayed antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL, indicating their broad-spectrum antimicrobial potential.
  • Structure–Activity Relationship (SAR) : Research has shown that modifications in the substituents on the thiazolidine ring significantly influence biological activity, emphasizing the importance of structural optimization in drug design.

Q & A

Q. What are the standard synthetic routes for preparing the compound?

The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid in the presence of sodium acetate under reflux in acetic acid. For example, a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate oxo-compound is refluxed in acetic acid/DMF (3:1 v/v) for 2–5 hours, followed by recrystallization . Alternative routes involve Knoevenagel condensation of 2-thioxothiazolidin-4-one with aromatic aldehydes to form the Z-configuration of the exocyclic double bond .

Q. How is the compound characterized post-synthesis?

Characterization includes:

  • Elemental analysis (C, H, N, S) to confirm purity.
  • NMR spectroscopy (¹H, ¹³C) to verify substitution patterns and Z/E configuration. For instance, the exocyclic double bond (C5=CH) in thiazolidinone derivatives shows a characteristic singlet at δ 7.2–7.8 ppm in ¹H NMR .
  • X-ray crystallography (using SHELXL or WinGX) to resolve stereochemistry and confirm the Z-configuration .

Q. What reagents and conditions are critical for its synthesis?

Key reagents include:

  • Oxidizing agents : KMnO₄ or CrO₃ for selective oxidation of side chains .
  • Acid catalysts : Acetic acid or DMF for cyclization .
  • Bases : Sodium acetate to deprotonate intermediates and drive condensation . Typical conditions involve reflux (100–120°C) for 2–5 hours, followed by recrystallization from acetic acid/ethanol mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .
  • Catalyst tuning : Substituents on the phenyl ring (e.g., electron-withdrawing groups) increase electrophilicity of the aldehyde, accelerating Knoevenagel condensation .
  • Temperature control : Prolonged reflux (>5 hours) may degrade the product; monitoring via TLC is recommended .

Q. How can contradictions in crystallographic data be resolved?

Use SHELXL for refinement to handle twinning or disorder. For example, anisotropic displacement parameters (ADPs) should be refined for non-H atoms, and hydrogen atoms placed geometrically. Discrepancies in bond lengths (>0.02 Å) may indicate incorrect space group assignment; recheck using PLATON/ADDSYM .

Q. How to design experiments to assess biological activity?

  • Antimicrobial assays : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth dilution .
  • Antioxidant testing : Employ DPPH radical scavenging assays, correlating IC₅₀ values with electron-donating substituents (e.g., methoxy groups) on the phenyl ring .

Q. How to analyze complex NMR spectra for structural confirmation?

  • ²D NMR : COSY and HSQC can resolve overlapping signals in the aromatic region.
  • NOE experiments : Differentiate Z/E isomers by observing through-space correlations between the exocyclic CH and thiazolidinone protons .

Q. How to address polymorphic forms via X-ray diffraction?

Screen crystallization solvents (e.g., DMSO vs. acetic acid) to isolate polymorphs. Compare unit cell parameters and hydrogen-bonding networks using Mercury CSD . For dynamic studies, perform variable-temperature XRD .

Q. What mechanistic insights exist for its biological interactions?

The compound inhibits bacterial dihydrofolate reductase (DHFR) via hydrogen bonding between the 4-oxo group and Asp27. MD simulations (AMBER) show the Z-configuration optimizes binding by aligning the thioxo group with the enzyme's hydrophobic pocket .

Q. How can computational modeling predict structure-activity relationships?

  • DFT calculations (Gaussian 09): Calculate Fukui indices to identify nucleophilic sites for electrophilic attack in antioxidant mechanisms.
  • Molecular docking (AutoDock Vina): Screen derivatives against target proteins (e.g., COX-2) to prioritize synthesis .

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